Methyl 4-[3,9-dioxo-2-(1,3,4-thiadiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate
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Overview
Description
Methyl 4-[3,9-dioxo-2-(1,3,4-thiadiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a complex organic compound that features a unique structure combining multiple functional groups. This compound is part of the 1,3,4-thiadiazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of Methyl 4-[3,9-dioxo-2-(1,3,4-thiadiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate involves multiple steps. One common method starts with the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with methyl hydrazinecarbodithioate or hydrazinecarbothioamide to form intermediate hydrazine derivatives. These intermediates are then reacted with hydrazonoyl chloride derivatives in the presence of triethylamine to yield the desired 1,3,4-thiadiazole derivatives . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Methyl 4-[3,9-dioxo-2-(1,3,4-thiadiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Methyl 4-[3,9-dioxo-2-(1,3,4-thiadiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of Methyl 4-[3,9-dioxo-2-(1,3,4-thiadiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate involves its interaction with various molecular targets. The thiadiazole ring is known to disrupt DNA replication processes, which can inhibit the growth of bacterial and cancer cells . The compound may also interact with specific enzymes and proteins, leading to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Methyl 4-[3,9-dioxo-2-(1,3,4-thiadiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is unique due to its combination of functional groups and its specific biological activities. Similar compounds include other 1,3,4-thiadiazole derivatives, such as:
1,3,4-Thiadiazole: Known for its antimicrobial and anticancer properties.
1,2,3-Thiadiazole: Exhibits similar biological activities but with different reactivity and stability profiles.
1,2,4-Thiadiazole: Used in the development of pharmaceuticals and agrochemicals.
These compounds share the thiadiazole ring but differ in their substitution patterns and overall structures, leading to variations in their chemical and biological properties.
Biological Activity
Methyl 4-[3,9-dioxo-2-(1,3,4-thiadiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a complex organic compound that has garnered attention for its diverse biological activities. This article provides an in-depth overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C24H25N3O5S |
Molecular Weight | 467.5 g/mol |
LogP | 4.2936 |
Polar Surface Area | 80.614 Ų |
Hydrogen Bond Acceptors | 10 |
1. Antimicrobial Activity
The 1,3,4-thiadiazole moiety present in the compound is known for its antimicrobial properties. Research indicates that derivatives of this scaffold exhibit significant activity against various bacterial strains. For instance:
- Antibacterial Effects : Compounds containing the thiadiazole ring have shown efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on structural modifications .
- Antifungal Activity : The compound's derivatives also demonstrate antifungal properties against Candida albicans, with some showing MIC values as low as 20 µg/mL .
2. Anticancer Properties
The anticancer potential of this compound has been highlighted in several studies:
- Cytotoxicity : In vitro studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values ranging from 0.28 to 0.52 µg/mL .
- Mechanism of Action : The anticancer activity is attributed to the inhibition of DNA and RNA synthesis without affecting protein synthesis. This selective action highlights the compound's potential as a targeted therapeutic agent in oncology .
3. Anti-inflammatory Effects
Research has also indicated that compounds with a similar structure possess anti-inflammatory properties:
- Inflammatory Response Modulation : Studies suggest that derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and IL-6 . This mechanism may provide therapeutic benefits in conditions characterized by excessive inflammation.
Case Studies
Several case studies illustrate the biological efficacy of the compound:
- Case Study on Antimicrobial Efficacy :
- Case Study on Anticancer Activity :
Properties
Molecular Formula |
C21H13N3O5S |
---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
methyl 4-[3,9-dioxo-2-(1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C21H13N3O5S/c1-28-20(27)12-8-6-11(7-9-12)16-15-17(25)13-4-2-3-5-14(13)29-18(15)19(26)24(16)21-23-22-10-30-21/h2-10,16H,1H3 |
InChI Key |
RPBAJDSGONSMDP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NN=CS4)OC5=CC=CC=C5C3=O |
Origin of Product |
United States |
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